1-(Phenylamino)butan-2-ol

Descripción general

Descripción

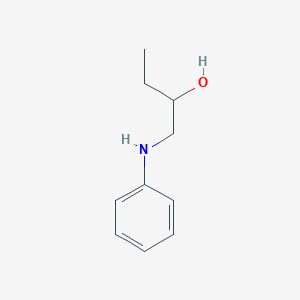

1-(Phenylamino)butan-2-ol is an organic compound with the molecular formula C10H15NO It is characterized by the presence of a phenyl group attached to an amino group, which is further connected to a butanol chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Phenylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of butan-2-ol with aniline in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Phenylamino)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Secondary amines or alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Biological Applications

Research indicates that 1-(Phenylamino)butan-2-ol exhibits notable biological activities. Its derivatives have been studied for potential anti-inflammatory and analgesic properties, making it relevant in pharmacological research.

Interaction Studies

Studies have focused on the compound's binding affinity with various biological targets, including neurotransmitter receptors and enzymes. Modifications to its structure can significantly influence its pharmacokinetic properties and biological efficacy. For example, alterations to the phenyl ring or hydroxyl group can enhance its interaction with specific receptors, potentially leading to new therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential therapeutic applications:

- Neurological Disorders : Due to its ability to modulate neurotransmitter systems, it shows promise in treating conditions such as depression and anxiety.

- Anti-Cancer Research : The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further pharmacological studies.

Case Studies

Recent studies have investigated the compound's efficacy in various biological contexts:

- Antimicrobial Activity : A study evaluated the antimicrobial properties of derivatives of this compound against resistant strains of bacteria and fungi, showing promising results comparable to established antibiotics .

- Neuropharmacology : Research exploring the interaction of this compound with serotonin receptors indicated potential applications in treating mood disorders .

- Synthetic Pathways : Investigations into novel synthetic pathways for producing derivatives have led to increased yields and improved pharmacological profiles .

Mecanismo De Acción

The mechanism of action of 1-(Phenylamino)butan-2-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-(Phenylamino)butan-2-ol can be compared with other similar compounds such as:

1-(Phenylamino)propan-2-ol: Similar structure but with a shorter carbon chain.

1-(Phenylamino)pentan-2-ol: Similar structure but with a longer carbon chain.

1-(Phenylamino)ethanol: Similar structure but with a simpler alcohol group.

Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its structure allows for diverse chemical modifications, enhancing its utility in research and industry.

Actividad Biológica

1-(Phenylamino)butan-2-ol, also known as C10H15NO, is an organic compound classified as a β-amino alcohol. This compound features a unique structure with a phenyl group and both hydroxyl (-OH) and amino (-NHPh) functional groups attached to the butane chain. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

This compound is characterized by:

- Molecular Formula : C10H15NO

- Appearance : Colorless oily liquid

- Functional Groups : Hydroxyl and amino groups

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, notably:

- Anti-inflammatory properties

- Analgesic effects

- Neurotransmitter modulation

These activities suggest potential therapeutic applications, particularly in treating neurological disorders and inflammatory conditions.

The mechanism of action for this compound involves its interaction with various biological targets, including:

- Enzymes : The compound can influence enzyme activity through binding interactions facilitated by its hydroxyl group.

- Receptors : It demonstrates binding affinity to neurotransmitter receptors, which can be modified by structural changes in the compound.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can significantly modulate biological pathways. For instance, modifications to the phenyl ring or hydroxyl group can enhance or reduce binding efficacy to neurotransmitter receptors, impacting pharmacokinetic properties and overall biological efficacy.

Comparative Analysis

A comparison with similar compounds highlights the unique structural features of this compound that contribute to its distinct biological activities:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(Naphthalen-1-yl)butan-2-ol | C13H15NO | Contains a naphthalene ring; higher lipophilicity |

| 3-(Phenylamino)propan-1-ol | C10H15NO | Different carbon chain length; similar reactivity |

| 1-(Cyclohexylamino)butan-2-ol | C12H21NO | Cyclohexane ring; alters steric hindrance |

| 4-(Phenylamino)-butanoic acid | C11H13NO2 | Contains a carboxylic acid; different functional properties |

The specific arrangement of functional groups in this compound is crucial for its biological activity and reactivity compared to these similar compounds.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

- Neuroprotective Studies : Research has indicated that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Effects : In one study, compounds related to this compound demonstrated significant reductions in pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory disorders.

- Analgesic Activity : Experimental models have shown that certain derivatives exhibit analgesic effects comparable to conventional pain relievers, providing a basis for further exploration in pain management therapies.

Propiedades

IUPAC Name |

1-anilinobutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-10(12)8-11-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVYORVUVCOIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.